Cambridge id 6976896
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 6976896 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of Cambridge id 6976896 involves the inhibition of specific enzymes and proteins in the body. This compound is known to interact with the active site of these enzymes and proteins, preventing them from functioning properly. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of covalent bonds with the target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Inhibition of specific enzymes and proteins: this compound is known to inhibit specific enzymes and proteins in the body, which can have various physiological effects.
2. Alteration of cellular signaling pathways: this compound can alter cellular signaling pathways, which can affect various cellular processes.
Advantages and Limitations for Lab Experiments
Cambridge id 6976896 has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: this compound is known to interact with specific proteins and enzymes, making it a valuable tool for studying specific biological processes.
2. Potency: this compound is a potent compound, which means that it can be used at low concentrations to achieve the desired effect.
Some of the limitations of this compound include:
1. Toxicity: this compound can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: While the specificity of this compound is an advantage, it can also be a limitation in some experiments where a broader range of targets needs to be studied.
Future Directions
There are several future directions for research on Cambridge id 6976896. Some of these include:
1. Development of new derivatives: Researchers can explore the synthesis of new derivatives of this compound to improve its potency and specificity.
2. In vivo studies: While this compound has been extensively studied in vitro, there is a need for more in vivo studies to understand its potential applications in living organisms.
3. Clinical trials: If this compound proves to be effective in preclinical studies, it can be tested in clinical trials for its potential use as a therapeutic agent.
Conclusion:
This compound is a valuable tool for scientific research due to its unique properties. This compound has been extensively studied for its potential applications in drug discovery, enzyme inhibition studies, and signal transduction studies. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound. With further research, this compound has the potential to be a valuable therapeutic agent for various diseases.
Synthesis Methods
The synthesis of Cambridge id 6976896 involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis process is the preparation of the starting material, which is then subjected to a series of chemical reactions to produce the final compound. The synthesis method for this compound has been optimized over the years, resulting in high yields and purity of the compound.
Scientific Research Applications
Cambridge id 6976896 has been used extensively in scientific research due to its unique properties. This compound is known to interact with specific proteins and enzymes in the body, making it a valuable tool for studying various biological processes. Some of the scientific research applications of this compound include:
1. Drug discovery: this compound has been used to identify new drug targets and develop new drugs for various diseases.
2. Enzyme inhibition studies: this compound is known to inhibit specific enzymes, making it a valuable tool for studying enzyme function and regulation.
3. Signal transduction studies: this compound has been used to study signal transduction pathways in cells, which is important for understanding various cellular processes.
properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O3S/c1-2-6-17-9-16-14-13(15(17)19)12(8-22-14)10-4-3-5-11(7-10)18(20)21/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
LXQQBZVLEAWDTH-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.